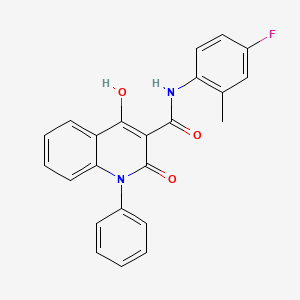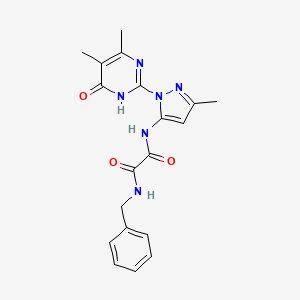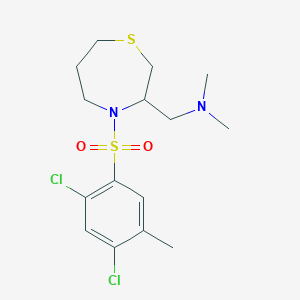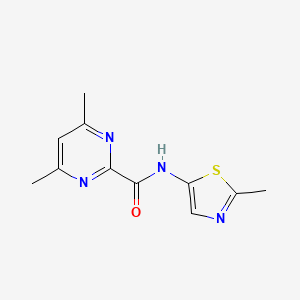
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C14H13ClF3N3O3 and its molecular weight is 363.72. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicine: Antioxidant and Antibacterial Activities
This compound has been studied for its potential in medicine due to its antioxidant and antibacterial properties. The antioxidant activity is crucial as it can help in protecting cells from damage caused by free radicals. Additionally, its antibacterial activity makes it a candidate for treating infections caused by various bacteria. This dual functionality could be significant in developing new therapeutic agents .
Industrial Applications: Chemical Intermediates
In the industrial sector, such compounds are valuable as intermediates in the synthesis of more complex chemical entities. Their structural features make them suitable for modifications that can lead to the development of new materials or chemicals with desired properties .
Agriculture: Growth Inhibitory Activity
The growth inhibitory activity of this compound against different bacteria suggests its potential use in agriculture. It could be developed into pesticides or treatments that protect crops from bacterial diseases, thereby improving yield and food security .
Environmental Impact: Metal Chelating Activity
The metal chelating activity of this compound is noteworthy from an environmental perspective. Compounds that can chelate metals can be used to remediate contaminated soils or waters, thus contributing to environmental clean-up efforts .
Biochemistry Research: Protein Interaction Studies
In biochemistry research, the compound’s ability to interact with proteins could be exploited in studies aiming to understand protein functions or in the development of assays for detecting specific biochemical activities .
Drug Discovery: Potential Drug Industries
The compound’s diverse biological activities make it a promising candidate in drug discovery. Its properties could be harnessed to develop new drugs for various diseases, including those related to hyperactivity, cancer, and hypercholesterolemia .
Material Science: Synthesis of Novel Materials
The structural complexity of this compound allows for its use in material science, where it could be a precursor for novel materials with unique physical and chemical properties .
Analytical Chemistry: Development of Analytical Methods
Finally, in analytical chemistry, such compounds can be used to develop new analytical methods or improve existing ones, particularly in the detection and quantification of biological molecules .
Propiedades
IUPAC Name |
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O3/c1-21-12(15)10(11(20-21)14(16,17)18)13(22)19-8-6-7(23-2)4-5-9(8)24-3/h4-6H,1-3H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMLJBRQQFDJHHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C(F)(F)F)C(=O)NC2=C(C=CC(=C2)OC)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2,5-dimethoxyphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-Oxo-3-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B2949068.png)


![1-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B2949075.png)

![2-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B2949078.png)

![(1S,5R)-3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride](/img/structure/B2949080.png)

![2-[1-(4-Methylphenyl)sulfonylazetidin-3-yl]-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole](/img/structure/B2949083.png)

![7-chloro-N-(2,5-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2949087.png)
![1-{[1-(2-fluoropyridine-4-carbonyl)piperidin-3-yl]sulfonyl}-2,3-dihydro-1H-indole](/img/structure/B2949089.png)
![N-[[1-Phenyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]prop-2-enamide](/img/structure/B2949090.png)